The compound 1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methylpiperidin-3-ol has been identified as a potential Positron Emission Tomography (PET) ligand for imaging Metabotropic Glutamate Receptor Subtype 2 (mGlu2) in the brain. [ [] ] This compound, also known as [11C]MG2-1812, acts as a potent and selective negative allosteric modulator (NAM) of mGlu2. [ [] ]
mGlu2 receptors are involved in various neurological and psychiatric disorders, making the development of reliable imaging tools like PET ligands crucial for understanding these conditions and developing effective treatments. [ [] ]
The synthesis of 1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methylpiperidin-3-ol is achieved through a multi-step process involving the development of several intermediary compounds. A key step in the synthesis is the O-[11C]methylation of a precursor phenol compound (12) with [11C]CH3I. This reaction labels the compound with the positron-emitting carbon-11 (11C), yielding [11C] 5i (the radiolabeled form of the compound) with high radiochemical yield and molar activity. [ [] ]
While the provided papers don't offer a detailed analysis of the compound's three-dimensional structure, they provide its chemical formula, indicating the presence of a piperidine ring, a 1,3-oxazole ring, and a methoxyphenyl group. [ [] ] Further structural analysis using techniques like X-ray crystallography or NMR spectroscopy would be required to determine the exact spatial arrangement of atoms and functional groups.
1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methylpiperidin-3-ol acts as a negative allosteric modulator (NAM) of mGlu2 receptors. [ [] ] NAMs bind to an allosteric site on the receptor, distinct from the orthosteric site where the endogenous ligand glutamate binds. This binding modulates the receptor's conformation, reducing its affinity for glutamate and thus inhibiting downstream signaling pathways. [ [] ]
The primary application of 1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methylpiperidin-3-ol is as a potential PET ligand for imaging mGlu2 in the brain. [ [] ]
In vitro autoradiography studies using [11C] 5i demonstrated heterogeneous distribution of the compound in rat brain tissue sections, with higher accumulation observed in the cortex, striatum, and hippocampus compared to other regions. [ [] ]
In vivo PET studies further confirmed the specific binding of [11C] 5i to mGlu2 in the rat brain. [ [] ] These findings suggest its potential as a valuable tool for studying mGlu2 distribution and function in living organisms.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1